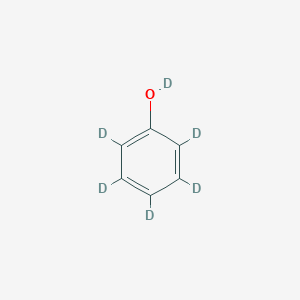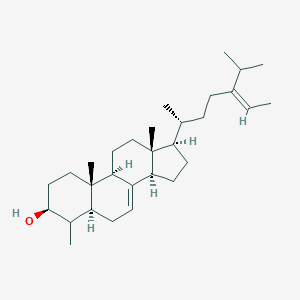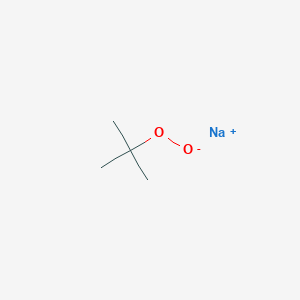
Phenol-d6
Overview
Description
This compound has the molecular formula C6D6O and a molecular weight of 100.15 g/mol . Deuterium, a stable isotope of hydrogen, is used to label phenol, making it useful in various scientific applications, particularly in spectroscopy and analytical chemistry.
Mechanism of Action
Target of Action
Phenol-d6, also known as Hexadeuterophenol, is a deuterated derivative of phenol . Phenol is known to be active against a wide range of micro-organisms including some fungi and viruses . It has been used as an antiseptic and disinfectant, and also to relieve itching . Therefore, the primary targets of this compound are likely to be similar to those of phenol, which include various micro-organisms.
Mode of Action
Phenol interacts with its targets primarily through proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect . As a deuterated compound, this compound is expected to have a similar mode of action, but this may be influenced by the presence of deuterium atoms.
Biochemical Pathways
Phenolic compounds, including this compound, are part of the phenylpropanoid pathway . They are secondary metabolites of plants and constitute an important group . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds . Phenol-sulfonate transferase, beta-glucosidase, lactase root enzymes hydrolase, and UDP-glucuronyl transferase are the enzymes involved in these processes .
Pharmacokinetics
Deuterated compounds are known to have altered pharmacokinetic properties compared to their non-deuterated counterparts . Deuteration appears to prolong the plasma half-life and facilitate brain penetration
Result of Action
The result of this compound’s action would be expected to be similar to that of phenol, given their structural similarity. Phenol has been used to disinfect skin and to relieve itching . It is also used as an oral analgesic or anesthetic in products such as Chloraseptic to treat pharyngitis . Therefore, this compound may have similar effects.
Action Environment
The action of this compound, like other phenolic compounds, can be influenced by environmental factors. For instance, aromatic cation ionic liquids (ILs) based on alkylpyridiniums have been shown to be good phenol extractants from model oils (hexane/toluene) . ILs with hard basic anions are found to have the best extraction efficiency . Therefore, the environment can influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol-d6 can be synthesized through several methods. One common approach involves the exchange of hydrogen atoms in phenol with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under reflux conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound involves the catalytic exchange of hydrogen with deuterium in phenol using deuterium gas (D2) or deuterium oxide. The process is optimized to achieve high isotopic purity and yield. The reaction conditions, such as temperature, pressure, and catalyst type, are carefully controlled to maximize the efficiency of the deuteration process .
Chemical Reactions Analysis
Types of Reactions: Phenol-d6 undergoes various chemical reactions similar to non-deuterated phenol. These reactions include:
Electrophilic Aromatic Substitution: The hydroxyl group in this compound activates the benzene ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens (e.g., bromine), and sulfonation with sulfuric acid
Major Products:
Oxidation: Para-benzoquinone and ortho-benzoquinone.
Reduction: Hydroquinone.
Substitution: Nitro-phenol, halogenated phenols, and sulfonated phenols
Scientific Research Applications
Phenol-d6 is widely used in scientific research due to its unique properties:
Analytical Chemistry: Used as a reference material in mass spectrometry and infrared spectroscopy for the identification and quantification of phenolic compounds.
Synthetic Intermediates: Acts as a starting material for the synthesis of other deuterated compounds, which are valuable in mechanistic studies and tracer experiments.
Environmental Analysis: Employed in the study of environmental pollutants and their degradation pathways.
Comparison with Similar Compounds
Phenol-d6 is compared with other deuterated and non-deuterated phenolic compounds:
Phenol (C6H6O): The non-deuterated form of phenol, commonly used in chemical synthesis and industrial applications.
Phenol-d5 (C6D5OH): A partially deuterated form of phenol with five deuterium atoms, used in similar applications as this compound.
Catechol (1,2-dihydroxybenzene): A dihydroxybenzene compound with similar reactivity but different substitution patterns.
Resorcinol (1,3-dihydroxybenzene): Another dihydroxybenzene with distinct chemical properties and applications.
Hydroquinone (1,4-dihydroxybenzene): A dihydroxybenzene used in photographic development and as a reducing agent.
This compound is unique due to its complete deuteration, which provides distinct advantages in spectroscopic and analytical applications. The presence of deuterium atoms enhances its utility in mechanistic studies and isotope effect investigations.
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-deuteriooxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,2D,3D,4D,5D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-QNKSCLMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])O[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893477 | |
| Record name | Phenol-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Sigma-Aldrich MSDS] | |
| Record name | Phenol-d6 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13662 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13127-88-3 | |
| Record name | Phen-2,3,4,5,6-d5-ol-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13127-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H6)Phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013127883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H6)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)

